2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group, a hydrazine moiety, and two piperidine groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves a multi-step process:
Formation of the hydrazone intermediate: The reaction begins with the condensation of 2-nitrobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Cyclization to form the triazine ring: The hydrazone intermediate is then reacted with cyanuric chloride under basic conditions to form the triazine ring.
Substitution with piperidine groups: Finally, the triazine ring is substituted with piperidine groups through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperidine groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Biology: The compound is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: It is used in the synthesis of other complex organic molecules and as a precursor in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with biological macromolecules:
Molecular Targets: The compound targets DNA and proteins, forming covalent bonds and disrupting their normal functions.
Pathways Involved: It interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits enzyme activities by binding to the active sites.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(piperidin-1-yl)-1,3,5-triazine: Lacks the nitrophenyl and hydrazine moieties, making it less reactive.
2-[(2E)-2-[(2-Nitrophenyl)methylidene]hydrazin-1-yl]-4,6-dimethyl-1,3,5-triazine: Similar structure but with methyl groups instead of piperidine groups.
Uniqueness
2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is unique due to the combination of its nitrophenyl, hydrazine, and piperidine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H26N8O2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H26N8O2/c29-28(30)17-10-4-3-9-16(17)15-21-25-18-22-19(26-11-5-1-6-12-26)24-20(23-18)27-13-7-2-8-14-27/h3-4,9-10,15H,1-2,5-8,11-14H2,(H,22,23,24,25)/b21-15+ |
InChI Key |
ATTOOZZESRZLON-RCCKNPSSSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3[N+](=O)[O-])N4CCCCC4 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])N4CCCCC4 |
Origin of Product |
United States |
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